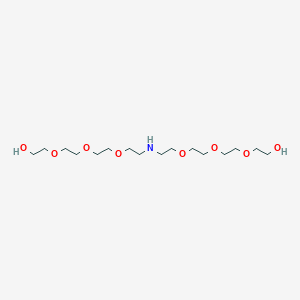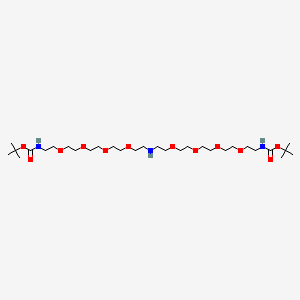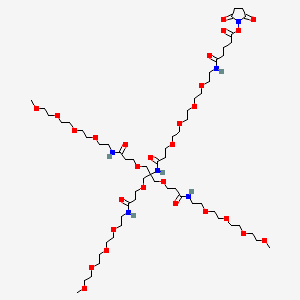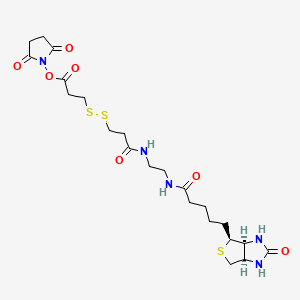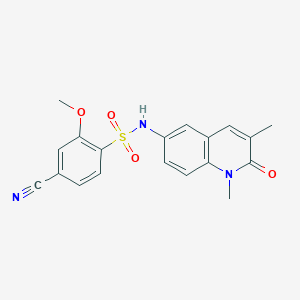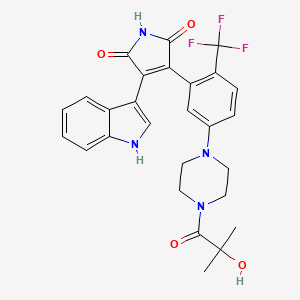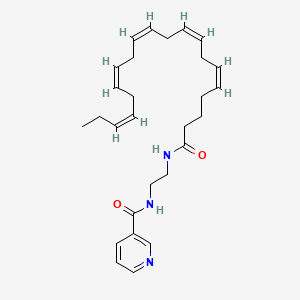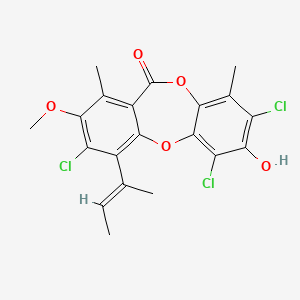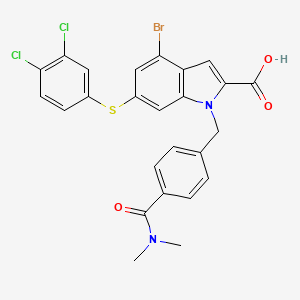
Inhibiteur de Rheb NR1
Vue d'ensemble
Description
L'inhibiteur de Rheb NR1 est une petite molécule qui agit comme un inhibiteur puissant et sélectif de Rheb, une protéine liant le GTP. Rheb est un activateur endogène du complexe 1 cible de la rapamycine mécanistique (mTORC1), qui est un régulateur central de la croissance cellulaire et du métabolisme. Le composé a montré un potentiel significatif dans l'inhibition sélective de la signalisation mTORC1 sans affecter l'activité de mTORC2 .
Applications De Recherche Scientifique
Rheb inhibitor NR1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Rheb and mTORC1 in various chemical pathways.
Biology: Employed in cell biology research to investigate the effects of mTORC1 inhibition on cellular processes such as protein synthesis, lipid synthesis, and autophagy.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with aberrant mTORC1 signaling, such as cancers, fibrotic diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTORC1 signaling pathways
Mécanisme D'action
Target of Action
The primary target of the Rheb inhibitor NR1 is the small G-protein Rheb . Rheb is a crucial activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cellular growth and metabolism .
Mode of Action
NR1 directly binds to Rheb in the switch II domain . This binding selectively inhibits the activation of mTORC1 .
Analyse Biochimique
Biochemical Properties
Rheb inhibitor NR1 interacts with the small G-protein Rheb, which is an endogenous activator of mTORC1 . The compound binds directly to the switch II domain of Rheb, thereby inhibiting the activation of mTORC1 . This interaction results in the inhibition of mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and an increase in the phosphorylation of S473pAKT in a dose-dependent manner .
Cellular Effects
Rheb inhibitor NR1 has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Jurkat cells, Rheb inhibitor NR1 has been shown to decrease cell size . Furthermore, it inhibits the phosphorylation of T389pS6K1 and increases the phosphorylation of S473pAKT in a dose-dependent manner in MCF-7, TRI102, and PC3 cells .
Molecular Mechanism
The molecular mechanism of action of Rheb inhibitor NR1 involves its direct binding to Rheb in the switch II domain, which selectively inhibits the activation of mTORC1 . This results in the inhibition of mTORC1-driven phosphorylation of S6K1 and an increase in the phosphorylation of S473pAKT in a dose-dependent manner . Importantly, Rheb inhibitor NR1 does not influence the activity of mTORC2 .
Metabolic Pathways
Rheb inhibitor NR1 is involved in the mTORC1 signaling pathway . It interacts with Rheb, a small G-protein that is an endogenous activator of mTORC1
Subcellular Localization
It is known that Rheb, the protein that Rheb inhibitor NR1 interacts with, is localized to the lysosomal surface .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction de l'inhibiteur de Rheb NR1 impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Les méthodes de production industrielle de l'this compound sont conçues pour garantir une pureté et un rendement élevés. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont exclusifs et non divulgués publiquement .
Analyse Des Réactions Chimiques
L'inhibiteur de Rheb NR1 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les réactions de substitution sont utilisées pour introduire différents substituants dans la molécule. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de Rheb et de mTORC1 dans diverses voies chimiques.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier les effets de l'inhibition de mTORC1 sur les processus cellulaires tels que la synthèse des protéines, la synthèse des lipides et l'autophagie.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies associées à une signalisation aberrante de mTORC1, telles que les cancers, les maladies fibrotiques, les troubles métaboliques et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de signalisation de mTORC1
Mécanisme d'action
L'this compound exerce ses effets en se liant directement au domaine commutateur II de Rheb. Cette liaison inhibe sélectivement l'activation de mTORC1, bloquant ainsi la phosphorylation de la protéine ribosomique S6 kinase bêta-1 (S6K1) dirigée par mTORC1. Contrairement à d'autres inhibiteurs, l'this compound n'inhibe pas la phosphorylation de l'AKT ou de l'ERK et ne provoque pas d'inhibition de mTORC2 après un traitement prolongé. Cette inhibition sélective de mTORC1 fait de l'this compound un outil précieux pour étudier la signalisation de mTORC1 et ses voies associées .
Comparaison Avec Des Composés Similaires
L'inhibiteur de Rheb NR1 est unique en son genre par son inhibition sélective de mTORC1 sans affecter l'activité de mTORC2. Les composés similaires incluent :
Rapamycine : Un inhibiteur allostérique de mTORC1 qui affecte également mTORC2 après un traitement prolongé.
Evérolimus : Un dérivé de la rapamycine ayant des effets inhibiteurs similaires sur mTORC1 et mTORC2.
Témisirolomus : Un autre dérivé de la rapamycine utilisé comme inhibiteur de mTORC1 ayant des effets sur mTORC2. L'this compound se distingue par son inhibition sélective de mTORC1, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles
Propriétés
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYFVDNMTKLGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrCl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336670 | |
| Record name | HY-124798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216763-38-9 | |
| Record name | HY-124798 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HY-124798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HY-124798 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


